molecular formula C11H12N6O2S2 B2768199 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1207029-47-7

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2768199
M. Wt: 324.38
InChI Key: UYULCTYJYLRGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a tetrazole group, which is a type of heterocyclic aromatic compound that consists of a five-membered ring containing four nitrogen atoms and one carbon atom . It also contains a thiazole group, which is a similar type of compound but with a ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Antitumor Activity

A study by Shams et al. (2010) explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds, which include the chemical structure of interest, showed significant antiproliferative activity against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthesis approach highlighted the potential of these compounds for further biological investigations and anticancer drug development due to their high inhibitory effects (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antimicrobial Effects

Research by Cankilic and Yurttaş (2017) focused on the antimicrobial activities of novel thiazole derivatives, including 2-[(1/4-methylimidazol/triazol/tetrazol-2/3/5-yl)thio]-N-(4-substituted thiazol-2-yl) acetamide derivatives. These substances demonstrated considerable antimicrobial effects against a range of pathogenic microorganisms, highlighting their potential as antimicrobial agents. This study contributes to the understanding of the compound's role in combating microbial infections (Cankilic & Yurttaş, 2017).

Synthetic Pathways and Chemical Transformations

A paper by Schmeyers and Kaupp (2002) discussed the cascade reactions of versatile thioureido-acetamides, which are precursors for the synthesis of various heterocyclic compounds, including 2-iminothiazoles and thiohydantoins. Although this study does not directly mention the compound , it provides insights into synthetic pathways that might be relevant for its synthesis and the creation of related structures. These findings are crucial for understanding the chemical versatility and potential applications of such compounds in material science and synthetic organic chemistry (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S2/c1-17-11(14-15-16-17)20-5-8(19)13-10-12-6-3-2-4-7(18)9(6)21-10/h2-5H2,1H3,(H,12,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYULCTYJYLRGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NC3=C(S2)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

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